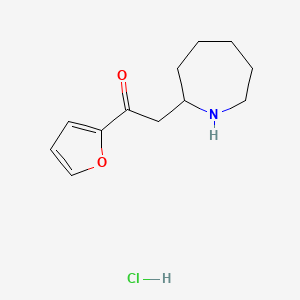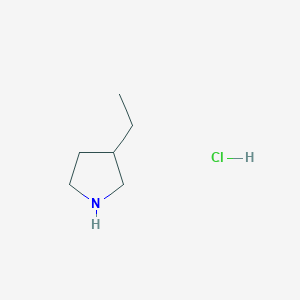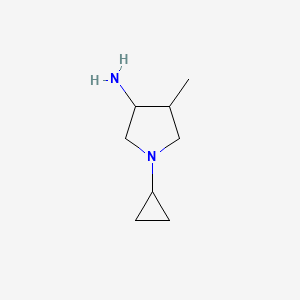
3-溴-4-(氯甲基)吡啶盐酸盐
描述
3-Bromo-4-(chloromethyl)pyridine Hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It has a molecular weight of 242.93 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds involves several steps . For instance, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid can then react with methanol to produce methyl pyridine-3-carboxylate under acidic conditions . The methyl pyridine-3-carboxylate can be reduced to 3-pyridinemethanol, which can then react with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular formula of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride is C6H6BrCl2N . The InChI key is HVVDOVGTIKBHCI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Bromo-4-(chloromethyl)pyridine Hydrochloride is a solid substance . The storage temperature is normal, and it should be stored in an inert atmosphere at 2-8°C .科学研究应用
合成Variolin B和Deoxyvariolin B3-溴-4-(氯甲基)吡啶盐酸盐已被用于合成Variolin B和Deoxyvariolin B。该化合物在吡啶并[3',2':4,5]吡咯并[1,2-c]嘧啶衍生物的形成中起着关键作用,这些衍生物进一步通过一系列反应转化,包括嘧啶基团的引入、水解和脱羧。这个过程导致了类似Variolin B等天然生物碱的全合成或形式合成。此外,该化合物被用于通过选择性和顺序的C-N、C-C和C-O钯介导官能化(Baeza et al., 2010)的新的Variolin B的全合成。
功能化碳上的仿生金属离子螯合物该化合物已被用于合成溴取代的(氯甲基)吡啶,这对于将配体螯合物固定在异质支撑物上至关重要。这种固定对于模拟生物无机金属酶中发现的支撑基团是重要的。合成涉及替代方法,这些方法比传统试剂更易处理,需要比传统试剂更温和的反应条件。合成的化合物通过各种光谱方法进行表征,展示了3-溴-4-(氯甲基)吡啶盐酸盐在促进仿生金属离子螯合物的合成和表征中的潜力(Handlovic et al., 2021)。
吡啶磺酰胺对映体的表征该化合物已参与合成和立体结构研究吡啶磺酰胺对映体。这些对映体的绝对构型通过晶体学和各种光谱方法得到确认。这项工作突出了3-溴-4-(氯甲基)吡啶盐酸盐在新药化合物的详细结构分析和生物活性确定中的重要性(Zhou et al., 2015)。
安全和危害
The compound is classified as dangerous, with hazard statements H315-H318-H335 . This means it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, indicating that measures should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/clothing/eye protection/face protection, and to rinse cautiously with water in case of contact with eyes .
作用机制
Target of Action
3-Bromo-4-(chloromethyl)pyridine Hydrochloride is a substituted pyridine It’s known that benzylic halides, such as this compound, typically react via sn1 or sn2 pathways .
Mode of Action
The mode of action of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride involves its interaction with its targets via SN1 or SN2 pathways . In these reactions, the bromomethyl group on the pyridine ring can act as a leaving group, allowing nucleophilic attack at the benzylic position .
Biochemical Pathways
It’s known that the compound can react with diamines to form corresponding diamines , indicating its potential role in modifying biochemical pathways involving these molecules.
Pharmacokinetics
The compound’s molecular weight (24293 ) suggests that it may have suitable properties for absorption and distribution in the body
Result of Action
Its ability to react with diamines suggests that it could potentially alter cellular processes involving these molecules .
Action Environment
The action of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride can be influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature. Additionally, it’s known to be a corrosive material , indicating that it may interact with its environment in ways that could influence its action, efficacy, and stability.
生化分析
Biochemical Properties
3-Bromo-4-(chloromethyl)pyridine Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile due to the presence of the bromine and chlorine atoms. These interactions can lead to the formation of new chemical bonds, which are crucial in the synthesis of complex organic molecules. The compound’s ability to form stable intermediates makes it valuable in biochemical research .
Cellular Effects
3-Bromo-4-(chloromethyl)pyridine Hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Molecular Mechanism
The molecular mechanism of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it may inhibit enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, the compound can induce changes in gene expression by binding to DNA or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are essential considerations in experimental design .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage level triggers a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
3-Bromo-4-(chloromethyl)pyridine Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. Understanding the metabolic pathways of the compound is crucial for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride within cells and tissues are essential aspects of its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to particular compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and efficacy .
Subcellular Localization
The subcellular localization of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride plays a critical role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .
属性
IUPAC Name |
3-bromo-4-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-6-4-9-2-1-5(6)3-8;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVDOVGTIKBHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1418117-80-2 | |
| Record name | 3-bromo-4-(chloromethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


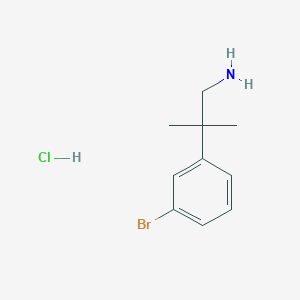
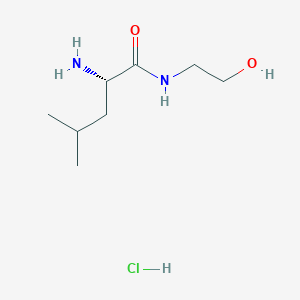
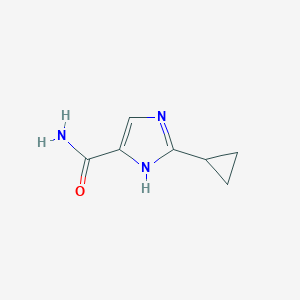


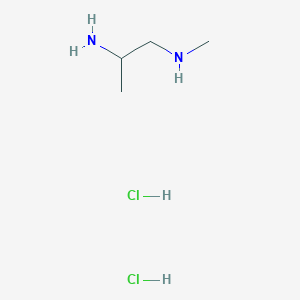
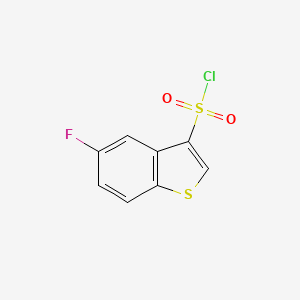
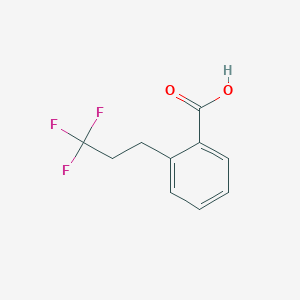
amine](/img/structure/B1378097.png)
